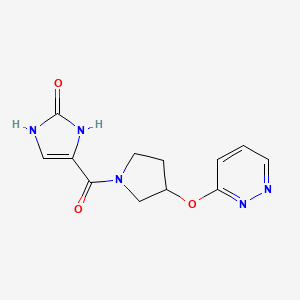
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution reactions.
Formation of the imidazole ring: This can be accomplished through cyclization reactions involving appropriate precursors.
Coupling of the rings: The final step involves the coupling of the pyridazine, pyrrolidine, and imidazole rings through carbonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its potential as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. For example, the compound may interact with enzymes or receptors to modulate their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one can be compared with other similar compounds that feature pyridazine, pyrrolidine, and imidazole rings. Some similar compounds include:
This compound derivatives: These compounds have similar structures but with different substituents on the rings.
Pyridazine derivatives: Compounds that feature the pyridazine ring but lack the pyrrolidine and imidazole rings.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring but lack the pyridazine and imidazole rings.
Imidazole derivatives: Compounds that feature the imidazole ring but lack the pyridazine and pyrrolidine rings.
The uniqueness of this compound lies in its combination of these three rings, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-11(9-6-13-12(19)15-9)17-5-3-8(7-17)20-10-2-1-4-14-16-10/h1-2,4,6,8H,3,5,7H2,(H2,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMUCYTFGNWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














